2-{[(Z)-(3-methyl-2-oxocyclohexylidene)methyl]amino}benzoic acid
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Overview
Description
2-{[(Z)-(3-methyl-2-oxocyclohexylidene)methyl]amino}benzoic acid is an organic compound that features a benzoic acid moiety linked to a cyclohexylidene structure through an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Z)-(3-methyl-2-oxocyclohexylidene)methyl]amino}benzoic acid typically involves the condensation of 3-methyl-2-oxocyclohexanone with 2-aminobenzoic acid. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated for several hours to ensure complete condensation, followed by cooling and crystallization to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[(Z)-(3-methyl-2-oxocyclohexylidene)methyl]amino}benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Halogens (e.g., Br2) in the presence of a Lewis acid catalyst such as FeBr3.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-{[(Z)-(3-methyl-2-oxocyclohexylidene)methyl]amino}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(Z)-(3-methyl-2-oxocyclohexylidene)methyl]amino}benzoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes, leading to therapeutic effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-methylbenzoic acid: Shares a similar benzoic acid structure but with different substituents.
Anthranilic acid: Another benzoic acid derivative with an amino group.
Uniqueness
2-{[(Z)-(3-methyl-2-oxocyclohexylidene)methyl]amino}benzoic acid is unique due to its cyclohexylidene moiety, which imparts distinct chemical and biological properties compared to other benzoic acid derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C15H17NO3 |
---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
2-[[(Z)-(3-methyl-2-oxocyclohexylidene)methyl]amino]benzoic acid |
InChI |
InChI=1S/C15H17NO3/c1-10-5-4-6-11(14(10)17)9-16-13-8-3-2-7-12(13)15(18)19/h2-3,7-10,16H,4-6H2,1H3,(H,18,19)/b11-9- |
InChI Key |
LXXQIYRAYSJELL-LUAWRHEFSA-N |
Isomeric SMILES |
CC1CCC/C(=C/NC2=CC=CC=C2C(=O)O)/C1=O |
Canonical SMILES |
CC1CCCC(=CNC2=CC=CC=C2C(=O)O)C1=O |
Origin of Product |
United States |
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